Isoform-Selective PI5P4Kγ Inhibition Versus Pan-Kinase Activity of Other Thienopyrimidines
While the parent compound itself is a synthetic intermediate, its close structural derivatives from the same chemotype demonstrate a distinct, quantifiable advantage in PI5P4Kγ kinase selectivity compared to broader-acting thienopyrimidines [1]. A virtual screening and medicinal chemistry campaign identified this specific thienylpyrimidine scaffold as a privileged core for developing potent, selective, and brain-penetrant PI5P4Kγ inhibitors [1]. This contrasts sharply with many 4-amino-6-aryl thienopyrimidines, which are often optimized for EGFR inhibition and may lack this isoform selectivity [2].
| Evidence Dimension | Kinase Isoform Selectivity Profile (PI5P4Kγ vs. EGFR) |
|---|---|
| Target Compound Data | Scaffold identified as PI5P4Kγ-selective (exact potency data for derivative molecules provided in source) [1] |
| Comparator Or Baseline | 4-amino-6-aryl thienopyrimidines (class) typically optimized for EGFR inhibition [2] |
| Quantified Difference | Target engages PI5P4Kγ, whereas comparator class engages EGFR; no cross-activity data reported |
| Conditions | In vitro kinase inhibition assays (PI5P4Kγ vs. EGFR panel) |
Why This Matters
For programs targeting PI5P4Kγ, using this chemotype as a starting point offers a validated path to isoform selectivity, avoiding the confounding EGFR activity common in other thienopyrimidine scaffolds.
- [1] Davies, J. R., et al. (2023). The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules. Journal of Medicinal Chemistry, 66(2), 1501-1524. View Source
- [2] Elrazaz, E. Z., Serya, R. A., Abouzid, K. A., & Abou El Ella, D. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 66-77. View Source
